molecular formula C56H67N7O19 B1192676 Doxorubicin-MVCP

Doxorubicin-MVCP

Cat. No. B1192676
M. Wt: 1142.182
InChI Key: AYPRDRFYAQTVPD-GITVTGCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a Doxorubicin derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. Doxorubicin-MVCP can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. Doxorubicin-MVCP is a useful agent to make Doxorubicin-conjugate for drug delivery, nanodrug research.

Scientific Research Applications

Nanotechnological Platforms for Doxorubicin

  • Enhanced Delivery and Reduced Toxicity : Doxorubicin has been incorporated into various nanotechnological platforms like liposomes, polymeric nanoparticles, and ligand-based nanoformulations. These advancements aim to enhance the effectiveness of Doxorubicin in cancer treatment while reducing its adverse effects, such as cardiotoxicity (Cagel et al., 2017).

Targeted Drug Delivery

  • Breast Cancer Treatment : A study developed Doxorubicin-core-shell chitosan nanoparticles conjugated with anti-HER2 monoclonal antibody, targeting HER2-overexpressing breast cancer cells. This approach showed increased therapeutic efficacy of Doxorubicin against these cancer cells (Naruphontjirakul & Viravaidya-Pasuwat, 2019).

Thermally Targeted Delivery

  • Minimizing Non-specific Toxicity : Research on elastin-like polypeptide (ELP) for thermally targeted delivery of Doxorubicin has shown promise. This method aims to minimize the non-specific toxicity of Doxorubicin, particularly its cardiac toxicity, by enabling thermal targeting (Bidwell et al., 2007).

Doxorubicin and Mevinolin

  • Comparative Cytotoxic Profiles : A comparison of the cytotoxic profiles of Doxorubicin and Mevinolin against different solid tumor cell lines indicated that Mevinolin's cytotoxicity was not solely dependent on p53 expression, offering insights into alternative cancer treatment strategies (Mahmoud et al., 2012).

Doxorubicin-loaded Nanoformulations

  • Enhanced Cellular Uptake and Tumor Targeting : Studies on doxorubicin-loaded quaternary ammonium palmitoyl glycol chitosan nanoformulation have shown promising results in terms of enhanced cellular uptake and tumor targeting. This approach could potentially lead to more efficient cancer treatments with reduced systemic toxicity (Kanwal et al., 2018).

Dual pH-Responsive Supramolecular Prodrug Micelles

  • Improved Therapy Effect : Development of dual pH-responsive supramolecular prodrug micelles for Doxorubicin delivery has shown enhanced accumulation and therapy effects under acidic conditions, which could be beneficial for cancer treatment (Wang et al., 2015).

properties

Product Name

Doxorubicin-MVCP

Molecular Formula

C56H67N7O19

Molecular Weight

1142.182

IUPAC Name

4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate

InChI

InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1

InChI Key

AYPRDRFYAQTVPD-GITVTGCLSA-N

SMILES

O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Doxorubicin-MVCP;  MC-Val-Cit-PAB-Doxorubicin;  MC-Val-Cit-PAB-Dox.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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